molecular formula C13H22AsBr B14511829 Benzyl(triethyl)arsanium bromide CAS No. 62882-58-0

Benzyl(triethyl)arsanium bromide

Cat. No.: B14511829
CAS No.: 62882-58-0
M. Wt: 333.14 g/mol
InChI Key: MPFUVSKXNVQTDB-UHFFFAOYSA-M
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Description

Benzyl(triethyl)arsanium bromide is an organoarsenic compound that features a benzyl group attached to a triethylarsanium cation, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(triethyl)arsanium bromide can be synthesized through the reaction of benzyl bromide with triethylarsine. The reaction typically occurs in an organic solvent such as acetone or toluene. The general reaction scheme is as follows:

C6H5CH2Br+(C2H5)3AsC6H5CH2As(C2H5)3Br\text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{(C}_2\text{H}_5)_3\text{As} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{As(C}_2\text{H}_5)_3\text{Br} C6​H5​CH2​Br+(C2​H5​)3​As→C6​H5​CH2​As(C2​H5​)3​Br

The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl(triethyl)arsanium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The arsenic center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

    Complex Formation: The compound can form complexes with various ligands, influencing its chemical behavior and applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents such as acetone or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the arsenic center.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the arsenic center.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of arsenic oxides or other higher oxidation state compounds.

    Reduction Products: Reduction typically results in lower oxidation state arsenic compounds.

Scientific Research Applications

Benzyl(triethyl)arsanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(triethyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can disrupt normal cellular functions, leading to potential therapeutic effects in cancer treatment. The benzyl group also plays a role in modulating the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl(triethyl)phosphonium bromide: Similar structure but with phosphorus instead of arsenic.

    Benzyl(triethyl)ammonium bromide: Similar structure but with nitrogen instead of arsenic.

    Benzyl(triethyl)stannium bromide: Similar structure but with tin instead of arsenic.

Uniqueness

Benzyl(triethyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and tin analogs.

Properties

CAS No.

62882-58-0

Molecular Formula

C13H22AsBr

Molecular Weight

333.14 g/mol

IUPAC Name

benzyl(triethyl)arsanium;bromide

InChI

InChI=1S/C13H22As.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1

InChI Key

MPFUVSKXNVQTDB-UHFFFAOYSA-M

Canonical SMILES

CC[As+](CC)(CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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